![molecular formula C21H26N2O3 B2943318 2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one CAS No. 2380058-31-9](/img/structure/B2943318.png)
2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
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Overview
Description
2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of ether-linked piperidine derivatives. Compounds of this nature are often explored for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Ether linkage formation: The phenoxy and pyridinyl groups are introduced via nucleophilic substitution reactions, often using alkyl halides or sulfonates as intermediates.
Final coupling: The key step involves coupling the piperidine derivative with the phenoxy and pyridinyl moieties under controlled conditions, often using catalysts or specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Exploration as a potential therapeutic agent for various conditions.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds of this nature may interact with receptors, enzymes, or ion channels, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-amine: A similar compound with an amine group.
Uniqueness
The unique combination of the phenoxy, pyridinyl, and piperidine moieties in 2-(4-Methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-8-10-19(11-9-16)25-15-21(24)23-12-4-6-18(13-23)14-26-20-7-3-5-17(2)22-20/h3,5,7-11,18H,4,6,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDPDWPPVUNNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)COC3=CC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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